

Spectroscopic data (NMR, IR, Mass Spec) of 2,4-Diaminobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminobenzaldehyde

Cat. No.: B1589423

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2,4-Diaminobenzaldehyde**

Foreword: A Framework for Structural Elucidation

In the field of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel intermediates or lesser-studied building blocks like **2,4-Diaminobenzaldehyde**, a comprehensive spectroscopic dossier is not merely a formality but a critical component of scientific rigor. This guide is designed for researchers and drug development professionals, providing a robust framework for the acquisition and interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for **2,4-Diaminobenzaldehyde** (CAS: 98276-57-4).
[1][2][3]

While this compound is commercially available and utilized as a synthetic intermediate, particularly in the formation of heterocyclic systems[4], its complete, publicly archived spectroscopic data is not readily accessible. Therefore, this document moves beyond a simple data repository. It adopts the perspective of a senior application scientist to provide not only the anticipated spectral values but also the underlying logic, detailed experimental protocols, and interpretative strategies necessary for researchers to perform this characterization independently and with confidence.

Molecular Structure and Spectroscopic Implications

2,4-Diaminobenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with one aldehyde (-CHO) and two amine (-NH₂) groups at positions 2 and 4. This specific arrangement of electron-donating amine groups and an electron-withdrawing aldehyde group dictates its chemical reactivity and defines its unique spectroscopic fingerprint.

- Molecular Formula: C₇H₈N₂O[1][2][3]
- Molecular Weight: 136.15 g/mol [1][2][3]

The primary objective of our spectroscopic analysis is to confirm the presence and connectivity of these functional groups: the aldehyde proton and carbonyl, the two distinct amine groups with their N-H bonds, and the three protons on the trisubstituted aromatic ring.

Caption: Molecular structure of **2,4-Diaminobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **2,4-Diaminobenzaldehyde**, it allows for the direct observation of the aldehyde proton, the distinct aromatic protons, and the protons of the amine groups.

Predicted ¹H and ¹³C NMR Data

In the absence of publicly available experimental spectra, we can predict the chemical shifts based on established substituent effects on a benzene ring. The two amine groups strongly donate electron density, shielding the aromatic protons (shifting them upfield), while the aldehyde group withdraws density, deshielding adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆ as solvent)

Assignment	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)	Notes
-CHO	~9.5 - 10.0	~190 - 195	Singlet, highly deshielded.
Ar-H (Position 6)	~7.2 - 7.4	~130 - 135	Doublet, deshielded by adjacent aldehyde.
Ar-H (Position 5)	~6.2 - 6.4	~105 - 110	Doublet of doublets, shielded by two amines.
Ar-H (Position 3)	~6.0 - 6.2	~98 - 103	Doublet, highly shielded by adjacent amines.
C-CHO	N/A	(See -CHO)	Carbonyl carbon.
C-1 (C-CHO)	N/A	~115 - 120	Quaternary carbon.
C-2 (C-NH ₂)	N/A	~150 - 155	Quaternary carbon, attached to amine.
C-3 (C-H)	N/A	(See Ar-H)	
C-4 (C-NH ₂)	N/A	~152 - 158	Quaternary carbon, attached to amine.
C-5 (C-H)	N/A	(See Ar-H)	
C-6 (C-H)	N/A	(See Ar-H)	
-NH ₂ (Position 2)	~5.0 - 6.0	N/A	Broad singlet, exchangeable with D ₂ O.
-NH ₂ (Position 4)	~5.5 - 6.5	N/A	Broad singlet, exchangeable with D ₂ O.

Experimental Protocol: NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Objective: To obtain high-resolution ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2,4-Diaminobenzaldehyde**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Scientist's Rationale: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the polar analyte. Crucially, it slows down the proton exchange of the N-H protons, often allowing them to be observed as broad singlets, which might be exchanged too rapidly to be seen in other solvents like D₂O.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer or higher):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. A good shim is critical for resolving the fine splitting patterns of the aromatic protons.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Use a spectral width of approximately 16 ppm, centered around 8 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C channel.
 - Acquire a proton-decoupled ^{13}C spectrum ($^{13}\text{C}\{^1\text{H}\}$).
 - Use a spectral width of ~220-250 ppm.
 - A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the low natural abundance of ^{13}C and the presence of quaternary carbons.
- Validation Step (D_2O Shake):
 - To confirm the assignment of the $-\text{NH}_2$ peaks, remove the NMR tube, add one drop of deuterium oxide (D_2O), shake well, and re-acquire the ^1H spectrum. The signals corresponding to the amine protons will disappear or significantly diminish due to proton-deuteron exchange.

Spectral Interpretation

When analyzing the spectra, the key is to piece together the structural fragments:

- ^1H NMR: Look for the characteristic downfield singlet for the aldehyde proton (>9.5 ppm). In the aromatic region (6.0-7.5 ppm), expect three distinct signals corresponding to the three aromatic protons, with splitting patterns (doublets, doublet of doublets) that confirm their ortho and meta relationships. The two broad singlets for the amine protons should be confirmed via the D_2O shake experiment.
- ^{13}C NMR: The most downfield signal will be the aldehyde carbonyl (~190 ppm). The aromatic region will show six signals: three for the protonated carbons and three for the quaternary carbons, with the carbons attached to the nitrogen atoms being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for identifying the key functional groups present in a molecule. For **2,4-Diaminobenzaldehyde**, it provides definitive evidence for the aldehyde and amine groups.

Expected Characteristic Absorptions

The vibrational frequencies of the functional groups in **2,4-Diaminobenzaldehyde** are highly predictable.

Table 2: Expected IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Amine (-NH ₂)	N-H Stretch	3300 - 3500	Medium-Strong (often a doublet)
Aromatic C-H	C-H Stretch	3000 - 3100	Medium-Weak
Aldehyde (-CHO)	C-H Stretch	2800 - 2900 and 2700 - 2800	Medium-Weak (Fermi doublet)
Aldehyde (-CHO)	C=O Stretch	1670 - 1690	Strong, Sharp
Aromatic Ring	C=C Stretch	1550 - 1620	Medium-Strong
Amine (-NH ₂)	N-H Bend	1580 - 1650	Medium

Rationale for C=O shift: The expected C=O stretch is slightly lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to the electron-donating resonance effect of the para-amino group, which reduces the double-bond character of the carbonyl.

Experimental Protocol: FTIR-ATR

Objective: To quickly confirm the presence of key functional groups.

Methodology:

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
- Sample Application: Place a small, solid sample of **2,4-Diaminobenzaldehyde** directly onto the ATR crystal.

- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Collect Spectrum: Co-add 16-32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

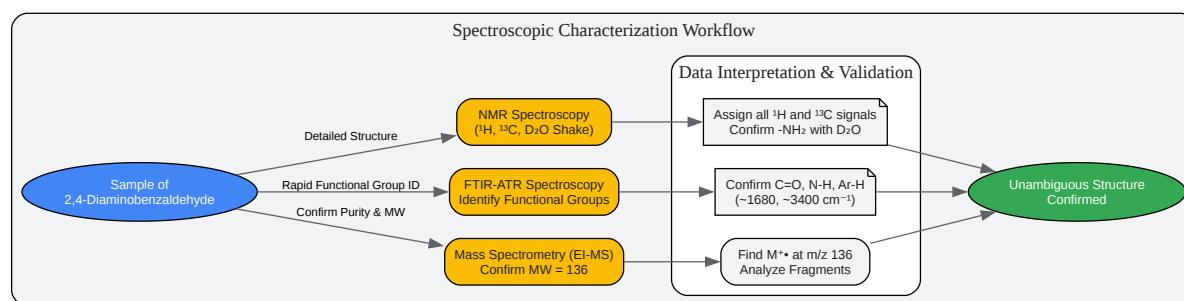
Spectral Interpretation

The resulting spectrum should be unambiguous. The most prominent peak will be the sharp, intense C=O stretch around 1680 cm^{-1} . Its presence is mandatory. Look for the characteristic broad doublet in the 3300-3500 cm^{-1} region, confirming the N-H stretches of the primary amine groups. Finally, the weak but distinct Fermi doublet for the aldehydic C-H stretch just below 3000 cm^{-1} provides corroborating evidence for the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum Data


Objective: To confirm the molecular weight and analyze fragmentation pathways.

- Molecular Ion ($\text{M}^{+\bullet}$): The primary goal is to identify the molecular ion peak. For **2,4-Diaminobenzaldehyde**, this will be at a mass-to-charge ratio (m/z) of 136.^{[2][3]} Given the presence of two nitrogen atoms, this peak should be of significant intensity and will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens).
- Key Fragments: Under Electron Ionization (EI), predictable fragmentation can occur:
 - $[\text{M}-1]^+$ (m/z 135): Loss of the aldehydic hydrogen radical.
 - $[\text{M}-29]^+$ (m/z 107): Loss of the entire aldehyde group ($\bullet\text{CHO}$).
 - $[\text{M}-28]^+$ (m/z 108): Loss of carbon monoxide (CO) from the aldehyde.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The sample can be introduced via a direct insertion probe or, if thermally stable, through a Gas Chromatography (GC) inlet.
- Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
 - Scientist's Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across laboratories.
- Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) analyzer.
- Data Analysis: Identify the peak at m/z 136 as the molecular ion. Analyze the lower mass fragments to see if they correspond to the logical losses described above.

[Click to download full resolution via product page](#)

Caption: A validated workflow for the complete spectroscopic characterization.

Conclusion

The structural confirmation of **2,4-Diaminobenzaldehyde** is a straightforward process when approached with a systematic, multi-technique methodology. While a single technique can provide strong evidence, it is the congruence of data from NMR, IR, and Mass Spectrometry that provides the unambiguous proof required for high-stakes research and development. The ^1H NMR spectrum confirms the unique proton environment, the IR spectrum provides definitive evidence of the aldehyde and amine functionalities, and the mass spectrum validates the molecular weight. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure of this valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2,4-Diaminobenzaldehyde | C7H8N2O | CID 11147748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,4-Diaminobenzaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 2,4-Diaminobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589423#spectroscopic-data-nmr-ir-mass-spec-of-2-4-diaminobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com